2,2,3,3,4,4,5,5-Octafluoropentyl 2,4,6-trimethylbenzoate
2,2,3,3,4,4,5,5-Octafluoropentyl 2,4,6-trimethylbenzoate
Brand Name:
Vulcanchem
CAS No.:
18770-69-9
VCID:
VC21051913
InChI:
InChI=1S/C15H14F8O2/c1-7-4-8(2)10(9(3)5-7)11(24)25-6-13(18,19)15(22,23)14(20,21)12(16)17/h4-5,12H,6H2,1-3H3
SMILES:
CC1=CC(=C(C(=C1)C)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)C
Molecular Formula:
C15H14F8O2
Molecular Weight:
378.26 g/mol
2,2,3,3,4,4,5,5-Octafluoropentyl 2,4,6-trimethylbenzoate
CAS No.: 18770-69-9
Cat. No.: VC21051913
Molecular Formula: C15H14F8O2
Molecular Weight: 378.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18770-69-9 |
|---|---|
| Molecular Formula | C15H14F8O2 |
| Molecular Weight | 378.26 g/mol |
| IUPAC Name | 2,2,3,3,4,4,5,5-octafluoropentyl 2,4,6-trimethylbenzoate |
| Standard InChI | InChI=1S/C15H14F8O2/c1-7-4-8(2)10(9(3)5-7)11(24)25-6-13(18,19)15(22,23)14(20,21)12(16)17/h4-5,12H,6H2,1-3H3 |
| Standard InChI Key | MJYFIZPSRNIRQG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator